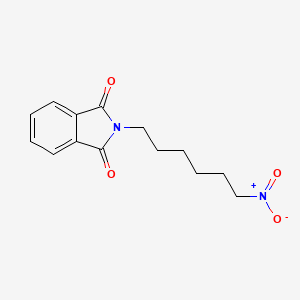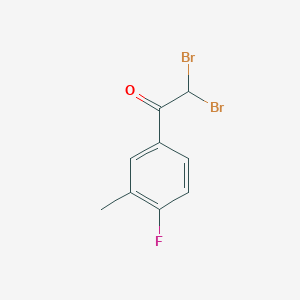
2,2-dibromo-1-(4-fluoro-3-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(4-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H7Br2FO It is a brominated ketone derivative that features a fluoro and methyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-fluoro-3-methylphenyl)ethanone typically involves the bromination of 1-(4-fluoro-3-methylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure the selective bromination at the alpha position of the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(4-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-fluoro-3-methylphenyl)ethanol or 1-(4-fluoro-3-methylphenyl)ethane.
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-(4-fluoro-3-methylphenyl)ethanone involves its interaction with biological molecules through electrophilic substitution reactions. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to potential biological effects. The fluoro and methyl groups on the phenyl ring can influence the compound’s reactivity and selectivity towards specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl)ethanone
- 2-Bromo-4-fluoro-1,3-dimethylbenzene
- 3,4-Dibromo-2-fluoro-3’-methyl-1,1’-biphenyl
Uniqueness
2,2-Dibromo-1-(4-fluoro-3-methylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H7Br2FO |
|---|---|
Peso molecular |
309.96 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(4-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2FO/c1-5-4-6(2-3-7(5)12)8(13)9(10)11/h2-4,9H,1H3 |
Clave InChI |
CTZZBGDKCWTADV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C(Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


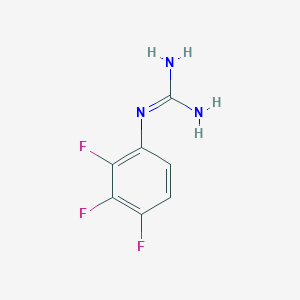
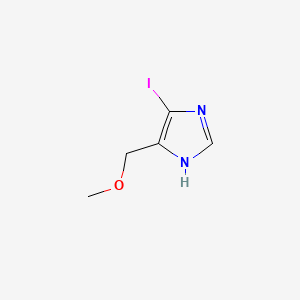
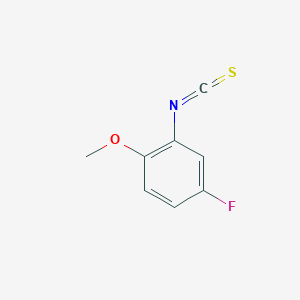


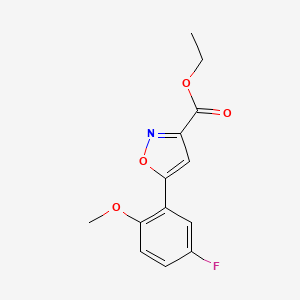

![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)

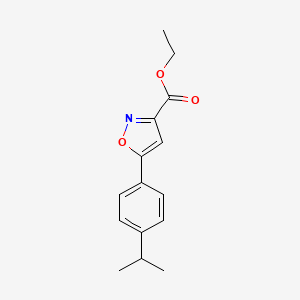

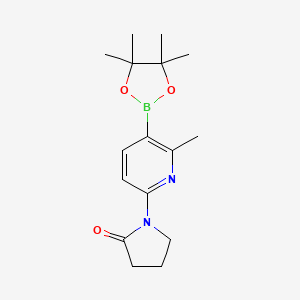
![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)
